molecular formula C14H14O B6352421 3-(4-Ethylphenyl)phenol, 95% CAS No. 855412-81-6

3-(4-Ethylphenyl)phenol, 95%

Cat. No. B6352421
CAS RN: 855412-81-6
M. Wt: 198.26 g/mol
InChI Key: JABHAPYWNIPWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylphenyl)phenol, 95% (3-E-Phenol) is a synthetic phenol that has been used in a variety of scientific applications. It has a wide range of uses in laboratory experiments, from organic synthesis to biochemical studies. 3-E-Phenol is a versatile compound that has been used in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and pesticides. Additionally, it has been used in a variety of biochemical and physiological studies due to its ability to interact with proteins and enzymes.

Scientific Research Applications

3-(4-Ethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a starting material in organic synthesis, as a reagent in biochemical studies, and as a tool in the study of protein-protein interactions. In addition, it has been used in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and pesticides.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)phenol, 95% is not well understood. However, it is known to interact with proteins and enzymes, which can lead to changes in the biochemical and physiological effects of the compound. Additionally, 3-(4-Ethylphenyl)phenol, 95% can act as a catalyst in the synthesis of other compounds, leading to the formation of new compounds that may have different properties than the original.
Biochemical and Physiological Effects
3-(4-Ethylphenyl)phenol, 95% has been shown to interact with proteins and enzymes, leading to changes in their activity. Additionally, it has been shown to affect the activity of certain enzymes involved in metabolism, such as cytochrome P450. It has also been shown to affect the expression of certain genes, which can lead to changes in the expression of proteins.

Advantages and Limitations for Lab Experiments

The use of 3-(4-Ethylphenyl)phenol, 95% in laboratory experiments has several advantages. It is a versatile compound that can be used in the synthesis of a wide range of compounds. Additionally, it can be used in biochemical and physiological studies due to its ability to interact with proteins and enzymes. However, its use is limited by its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The use of 3-(4-Ethylphenyl)phenol, 95% in scientific research is still in its infancy, and there are many potential future directions for its use. For example, further research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential use in the synthesis of new compounds, such as pharmaceuticals, dyes, and pesticides. Finally, further research could be done to explore its potential use as a tool in the study of protein-protein interactions.

Synthesis Methods

3-(4-Ethylphenyl)phenol, 95% is synthesized from the reaction of 4-ethylphenol and formaldehyde in an aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction results in the formation of a dimer of the 4-ethylphenol and the formaldehyde, which is then hydrolyzed to form the desired 3-(4-Ethylphenyl)phenol, 95%. The synthesis can be optimized to yield a purity of 95% or higher, depending on the conditions of the reaction.

properties

IUPAC Name

3-(4-ethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABHAPYWNIPWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651797
Record name 4'-Ethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylphenyl)phenol

CAS RN

855412-81-6
Record name 4'-Ethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.